tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate
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Overview
Description
tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-benzyltriazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of tert-butyl N-(1-benzyltriazol-4-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for amines.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is used in the production of agrochemicals and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyltriazol-4-yl)carbamate involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can inhibit enzyme activity or alter the function of the target molecule. The carbamate group can also undergo hydrolysis, releasing the active triazole moiety .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate
- Tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- Tert-butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate is unique due to the presence of both a benzyl group and a triazole ring. This combination provides distinct chemical properties and reactivity compared to other carbamates. The benzyl group enhances the compound’s lipophilicity, while the triazole ring offers versatile binding capabilities .
Properties
IUPAC Name |
tert-butyl N-(1-benzyltriazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)15-12-10-18(17-16-12)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDWVNIRSFVZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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